![molecular formula C17H15F3N2O2 B6539534 N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 1060314-34-2](/img/structure/B6539534.png)
N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide
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Description
“N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide” is a chemical compound . It is part of a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of organo-fluorine chemistry, as the fluorine incorporation in the organic molecules exhibits unique behaviors . A series of similar compounds were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of “N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide” can be analyzed using various methods. The compound’s molecular formula is C16H16N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide” can be analyzed using various methods. The compound’s molecular weight is 332.45 .Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as benzanilides . These compounds are often involved in interactions with various proteins and enzymes, which could potentially be the targets of F5097-1234.
Mode of Action
Benzanilides, the class of compounds to which f5097-1234 belongs, typically interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the conformation and function of the target proteins or enzymes, thereby affecting their activity.
properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-21-15(23)9-11-5-7-14(8-6-11)22-16(24)12-3-2-4-13(10-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGDERANVHDROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(methylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide |
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